Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde and urea under acidic conditions to form the pyrimidine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,4-Diaryl-6-methyl-1-methyl (phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides
- 3,4-Dihydropyrimidin-2(1H)-ones
Uniqueness
Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring and various substituents that enhance its pharmacological potential.
- Molecular Formula : C₁₆H₂₀N₂O₃
- Molecular Weight : 288.34 g/mol
- CAS Number : 887351-75-9
- Melting Point : 111–113 °C
Biological Activity Overview
Research indicates that compounds with a pyrimidine nucleus exhibit a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine can possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, Ethyl 1,6-dimethyl derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable zones of inhibition .
- Antitumor and Antiviral Effects : Pyrimidine derivatives are also explored for their potential in anticancer therapies. They have shown efficacy in inhibiting tumor growth and viral replication in various in vitro studies. The mechanism often involves the modulation of cellular pathways that are crucial for cancer cell proliferation and survival .
- Anti-inflammatory Properties : Some studies suggest that these compounds can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines and mediators .
Antimicrobial Activity
A study conducted on newly synthesized pyrimidine derivatives highlighted their antibacterial efficacy. The following table summarizes the results of a zone of inhibition test against various bacterial strains:
Compound | Pseudomonas aeruginosa | Salmonella typhi | Escherichia coli | Staphylococcus aureus |
---|---|---|---|---|
4a | 8 mm | 9 mm | 10 mm | 9 mm |
4b | 10 mm | 11 mm | 9 mm | 10 mm |
4c | 9 mm | 10 mm | 10 mm | 10 mm |
Control (Ciprofloxacin) | 20 mm | 20 mm | 20 mm | 20 mm |
The results indicate that several synthesized derivatives exhibited comparable antibacterial activity to ciprofloxacin, a well-known antibiotic .
Antitumor Activity
In another study focusing on the antitumor properties of pyrimidine derivatives, researchers found that Ethyl 1,6-dimethyl compounds inhibited cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases, which is critical for cancer treatment strategies .
Properties
IUPAC Name |
ethyl 3,4-dimethyl-6-(4-methylphenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-21-15(19)13-11(3)18(4)16(20)17-14(13)12-8-6-10(2)7-9-12/h6-9,14H,5H2,1-4H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNEHTUSUJPNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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